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Compound of Interest

Compound Name: 2,3-Dimethyl-2-cyclopenten-1-one

Introduction: 2,3-Dimethyl-2-cyclopenten-1-one (CAS No. 1121-05-7) is a cyclic a,3-
unsaturated ketone with the molecular formula C7H100.[1][2] Its structure, featuring a
conjugated enone system within a five-membered ring, makes it a subject of interest in
synthetic organic chemistry. Accurate spectroscopic characterization is essential for confirming
its identity, purity, and for elucidating its role in chemical transformations. This guide provides a
comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for 2,3-Dimethyl-2-cyclopenten-1-one, intended for researchers and
professionals in the chemical and pharmaceutical sciences.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for 2,3-Dimethyl-2-cyclopenten-1-
one in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.[3]

Table 1: *H NMR Spectroscopic Data (500 MHz, CDCls)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~2.45 Multiplet 2H CH: (C5)
~2.35 Multiplet 2H CHz (C4)
~1.95 Singlet 3H CHs (at C3)
~1.70 Singlet 3H CHs (at C2)

Table 2: 13C NMR Spectroscopic Data (125 MHz, CDCIs)

Chemical Shift (8) ppm Assighment
~209.0 C=0 (C1)
~165.0 C (C3)
~135.0 C (C2)

~34.0 CH:z (C5)
~25.0 CHz (C4)
~15.0 CHs (at C3)
~10.0 CHs (at C2)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.[4] The spectrum is dominated by absorptions from the

conjugated enone system.

Table 3: Key Infrared (IR) Absorption Data

© 2025 BenchChem. All rights reserved.

2/7

Tech Support


https://www.benchchem.com/product/b074047
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment
1700-1720 Strong C=0 stretch (ketone)
1640-1650 Medium C=C stretch (alkene)
~2950 Medium C-H stretch (sp?)

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) provides the molecular weight and
fragmentation pattern of the molecule.[4] The mass spectrum shows a distinct molecular ion
peak and characteristic fragment ions.[1]

Table 4: Electron lonization Mass Spectrometry (EI-MS) Data

m/z Relative Intensity (%) Assignment

110 ~50 [M]* (Molecular lon)
82 100 [M - COJ* (Base Peak)
67 ~40 [M - CO - CHs]*

CaHe* (Result of retro-Diels-

Alder type cleavage)

54 ~60

Experimental Protocols

The following protocols describe standard methodologies for obtaining the spectroscopic data
presented above.

NMR Spectroscopy Protocol

e Sample Preparation: A sample of 2,3-Dimethyl-2-cyclopenten-1-one (~10-20 mg for *H,
~50-100 mg for 13C) is accurately weighed and dissolved in approximately 0.6-0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard. The solution is transferred to a 5 mm NMR tube.
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o Instrument Parameters: The NMR spectra are acquired on a 500 MHz spectrometer.

o Data Acquisition: For *H NMR, a standard pulse sequence is used. For 13C NMR, a proton-
decoupled pulse sequence is employed to simplify the spectrum to single lines for each
unique carbon atom.[5]

e Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed. The
resulting spectra are phase-corrected and baseline-corrected. The chemical shifts are
referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

o Sample Preparation: As 2,3-Dimethyl-2-cyclopenten-1-one is a liquid, a thin film is
prepared by placing a single drop of the neat liquid between two potassium bromide (KBr) or
sodium chloride (NaCl) salt plates.[5]

¢ Instrument Parameters: A Fourier Transform Infrared (FTIR) spectrometer is used for
analysis.

o Data Acquisition: A background spectrum of the clean salt plates is recorded. The sample is
then placed in the spectrometer's sample holder. The spectrum is typically recorded over a
range of 4000 to 400 cm~1.[5] Multiple scans (e.g., 16 or 32) are co-added to improve the
signal-to-noise ratio.

e Processing: The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber (cm™1).

Mass Spectrometry Protocol

o Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or
dichloromethane) is introduced into the ion source, often via a gas chromatography (GC/MS)
system for separation and purification.[1]

 lonization: Electron lonization (EI) is used, where the sample molecules are bombarded with
a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of
the molecule.[4]
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¢ Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

+ Detection: An electron multiplier detects the ions, and the signal is processed to generate a
mass spectrum, which plots relative ion abundance against the m/z ratio.[1]

Visualizations

Diagrams created using the DOT language provide a visual representation of experimental
workflows and molecular fragmentation pathways.
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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